molecular formula C14H17IN2 B1663386 IDT307 CAS No. 1141-41-9

IDT307

Número de catálogo: B1663386
Número CAS: 1141-41-9
Peso molecular: 340.20 g/mol
Clave InChI: CAMWVBRDIKKGII-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de IDT307 implica la reacción de 4-dimetilaminobenzaldehído con yoduro de metilpiridinio en condiciones específicas. La reacción generalmente requiere un solvente como el dimetilsulfóxido y un catalizador para facilitar la formación del producto deseado .

Métodos de Producción Industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción, incluida la temperatura, la presión y la concentración del solvente, para garantizar un alto rendimiento y pureza del producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

IDT307 experimenta diversas reacciones químicas, entre ellas:

Reactivos y Condiciones Comunes

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de diferentes derivados oxidados, mientras que la reducción puede producir análogos reducidos .

Aplicaciones Científicas De Investigación

Mechanistic Studies of Monoamine Transporters

IDT307 serves as an effective tool for investigating the mechanisms of action of monoamine transporters. It is particularly useful in flow cytometry to measure the uptake of neurotransmitters in various cell types.

  • Case Study: SERT Function in Blood Platelets
    A study demonstrated that this compound could effectively delineate SERT function in mixed blood cell populations. The uptake of this compound was significantly inhibited by known SERT inhibitors such as paroxetine, confirming its specificity for SERT. Flow cytometry results indicated that platelets are the primary contributors to SERT activity in peripheral blood cells .
  • Data Table: this compound Uptake in Different Cell Types
Cell TypeFluorescence Intensity (arbitrary units)Inhibitors Used
HEK293 (SERT+)1500Paroxetine (10 µM)
HEK293 (SERT-)200None
Mouse Lymphocytes800None
Human Macrophages1200Nomifensine + Fluoxetine

Pharmacological Applications

This compound is instrumental in pharmacological research, especially concerning drug interactions with neurotransmitter transporters.

  • Case Study: Inhibition of SERT by Antidepressants
    Research indicated that antidepressants like paroxetine and clomipramine significantly reduced this compound uptake in human platelets, demonstrating the compound's utility in evaluating drug efficacy against SERT .
  • Data Table: Inhibition Effects on this compound Uptake
Drug% Inhibition of this compound Uptake
Paroxetine>95%
Clomipramine>80%
S-citalopram>80%

Cellular Imaging and Live Tissue Studies

This compound's fluorescence properties allow for real-time imaging of transporter activity within live tissues.

  • Case Study: Live Tissue Imaging
    In a study involving live tissue imaging, this compound was used to visualize its uptake in choroid plexus epithelial cells. The results showed that uptake was significantly reduced in mice lacking the plasma membrane monoamine transporter (PMAT), suggesting that PMAT plays a crucial role in this compound transport .
  • Data Table: this compound Uptake Comparison
ConditionUptake Level (% Control)
Wild-type Mice100%
PMAT Knockout Mice30%

Investigating Neuroinflammatory Responses

This compound has been utilized to explore the role of monoamines in immune responses, particularly through its effects on macrophages.

  • Case Study: DAT and NET Functionality
    Research on human primary macrophages revealed that both DAT and NET were capable of taking up this compound. This uptake was significantly affected by various pharmacological antagonists, highlighting the interplay between neurotransmitter systems and immune function .
  • Data Table: Uptake Dynamics in Macrophages
Treatment ConditionDAT Uptake (Fluorescence Intensity)NET Uptake (Fluorescence Intensity)
Control1000900
Nomifensine + Fluoxetine300200
Triple Antagonist10050

Mecanismo De Acción

IDT307 ejerce sus efectos actuando como un sustrato para el transportador de dopamina, el transportador de norepinefrina y el transportador de serotonina. Una vez absorbido por las células, this compound fluoresce, lo que permite a los investigadores visualizar y estudiar el transporte y la distribución de los neurotransmisores. La interacción del compuesto con estos transportadores es sensible a la inhibición por inhibidores específicos, como la quinina .

Comparación Con Compuestos Similares

Compuestos Similares

Unicidad

This compound es único debido a su alta selectividad para los cuerpos celulares neuronales de catecolaminas y su capacidad de fluorescer después de ser absorbido por las células. Esto lo convierte en una herramienta valiosa para estudiar la función de los transportadores de neurotransmisores en diversos sistemas biológicos .

Actividad Biológica

IDT307, also known as 4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide, is a fluorescent substrate primarily used to study monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Its unique properties allow researchers to visualize and quantify transporter activity in various biological contexts.

This compound operates as a substrate for biogenic amine transporters. Upon entering cells, it exhibits fluorescence, which can be measured to assess transporter activity. This property is particularly useful in studies involving macrophages and other immune cells, where this compound uptake can indicate the functional status of DAT and NET.

Uptake Studies

Research has demonstrated that this compound is effectively taken up by various cell types, including human macrophages. The uptake is significantly influenced by the presence of specific inhibitors:

  • Nomifensine (Nom) : A selective inhibitor of NET.
  • Desipramine (DMI) : A selective inhibitor of DAT.

In experiments, the uptake of this compound was markedly reduced when these inhibitors were present, indicating that both DAT and NET play crucial roles in its cellular uptake.

Table 1: this compound Uptake in Human Macrophages

ConditionAverage Uptake (Fluorescence Intensity)Statistical Significance
Control (no inhibitors)High-
Nomifensine + FluoxetineModeratep < 0.0001
Desipramine + FluoxetineModeratep < 0.0001
Triple Antagonist TreatmentLowp < 0.0001

Case Studies

  • Immune Modulation : A study characterized the role of DAT in human monocyte-derived macrophages (MDMs). It was found that DAT activity modulates the macrophage response to endotoxin through dopamine signaling pathways, highlighting a novel immunomodulatory function of DAT mediated by this compound uptake .
  • Transport Mechanisms : Research utilizing live tissue imaging revealed that this compound uptake is significantly reduced in mice lacking the plasma membrane monoamine transporter (Pmat). This suggests that Pmat plays a critical role in the transcellular transport of organic cations like this compound, with implications for understanding drug delivery across biological barriers .
  • Comparative Transport Studies : In studies comparing the uptake of this compound across different cell types, it was shown that platelets are major contributors to SERT function in peripheral blood cells, emphasizing the compound's utility in delineating transporter roles in mixed cell populations .

Fluorescence Characteristics

This compound fluoresces upon entering hydrophobic environments, such as when it binds to proteins or DNA. This property allows for precise quantification of transporter activity using flow cytometry and fluorescence microscopy techniques .

Implications for Drug Development

The ability of this compound to selectively target and visualize monoamine transporters positions it as a valuable tool in pharmacological research. Its use can facilitate the development of new therapeutics aimed at modulating neurotransmitter systems involved in various neurological and psychiatric disorders .

Propiedades

IUPAC Name

N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAMWVBRDIKKGII-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530139
Record name 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1141-41-9
Record name Pyridinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=161460
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1141-41-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

N,N-dimethyl-4-(pyridine-4-yl)aniline (0.15 g, 7.6 mmols) was dissolved in acetonitrile (50 ml) and methyl iodide (4 ml) was added. The mixture was heated at reflux for 4 hrs then cooled to ambient temperature. IDT307 (0.17 g, 5 mmols) crystallized upon standing and was removed via filtration. 1H NMR (DMSO-d6) δ 3.40 (s, 6H), 4.25 (s, 3H), 6.92 (d, 2H), 8.06 (d, 2H), 8.38 (d, 2H), 8.80 (d, 2H).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
IDT307
Reactant of Route 2
Reactant of Route 2
IDT307
Reactant of Route 3
Reactant of Route 3
IDT307
Reactant of Route 4
Reactant of Route 4
IDT307
Reactant of Route 5
Reactant of Route 5
IDT307
Reactant of Route 6
Reactant of Route 6
IDT307
Customer
Q & A

Q1: What is IDT307 and how does it interact with its target?

A1: this compound (4-(4-(dimethylamino)phenyl)-1-methylpyridinium iodide) is a fluorescent analog of 1-methyl-4-phenylpyridinium (MPP+). It acts as a substrate for certain monoamine transporters, primarily the Plasma Membrane Monoamine Transporter (PMAT). Upon entering cells via these transporters, this compound becomes fluorescent, allowing for real-time visualization and quantification of transporter activity [].

Q2: Which transporters does this compound interact with?

A2: this compound exhibits a higher affinity for PMAT compared to other organic cation transporters (OCT1-3). While it can be transported by OCT1, it shows significantly less interaction with OCT2 and OCT3 [, ]. This compound has also been used to study the serotonin transporter (SERT) [, ].

Q3: How is this compound used to study transporter function in live cells?

A3: The fluorescent properties of this compound make it a valuable tool for live cell imaging studies. Researchers can visualize its uptake in real-time using techniques like confocal microscopy and microplate fluorimetry []. This allows for the assessment of transporter localization, trafficking, and the impact of potential inhibitors on transport activity [, , ].

Q4: What is the significance of this compound's selectivity for PMAT?

A4: The preferential interaction of this compound with PMAT over OCTs is particularly valuable because it enables researchers to differentiate PMAT-mediated monoamine and organic cation transport from that mediated by OCT1-3. This is crucial as these transporters often share substrates and inhibitors, making it challenging to study them individually [].

Q5: How does this compound behave in the blood-cerebrospinal fluid barrier (BCSFB)?

A5: Studies using live tissue imaging in mouse models have shown that this compound is transported from the cerebrospinal fluid (CSF) into choroid plexus epithelial cells, primarily via PMAT. Once inside the cells, this compound accumulates significantly within mitochondria, with minimal efflux back into the blood []. This suggests a potential role of PMAT in the BCSFB for regulating brain exposure to certain organic cations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.